molecular formula C10H22ClN3O B12357656 N-(2-(Dimethylamino)ethyl)piperidine-4-carboxamide hydrochloride CAS No. 1019851-96-7

N-(2-(Dimethylamino)ethyl)piperidine-4-carboxamide hydrochloride

Cat. No.: B12357656
CAS No.: 1019851-96-7
M. Wt: 235.75 g/mol
InChI Key: SVRZSGVCFZCXLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(Dimethylamino)ethyl)piperidine-4-carboxamide hydrochloride typically involves the reaction of piperidine derivatives with dimethylaminoethyl groups under controlled conditions. The process often includes the use of solvents and catalysts to facilitate the reaction and achieve high yields .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The specific details of these methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

N-(2-(Dimethylamino)ethyl)piperidine-4-carboxamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and alkylating agents (e.g., methyl iodide). The reactions are typically carried out under controlled conditions, such as specific temperatures and pressures, to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

N-(2-(Dimethylamino)ethyl)piperidine-4-carboxamide hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Employed in studies involving cellular processes and molecular interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-(Dimethylamino)ethyl)piperidine-4-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. This compound can act as a DNA-intercalating agent, inhibiting topoisomerases I and II, which are enzymes involved in DNA replication and repair. This dual inhibition can lead to cytotoxic effects, making it a potential candidate for anticancer therapies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(Dimethylamino)ethyl)piperidine-4-carboxamide hydrochloride is unique due to its specific molecular structure, which allows it to interact with DNA and inhibit topoisomerases I and II effectively. This dual inhibition is not commonly observed in other similar compounds, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

1019851-96-7

Molecular Formula

C10H22ClN3O

Molecular Weight

235.75 g/mol

IUPAC Name

N-[2-(dimethylamino)ethyl]piperidine-4-carboxamide;hydrochloride

InChI

InChI=1S/C10H21N3O.ClH/c1-13(2)8-7-12-10(14)9-3-5-11-6-4-9;/h9,11H,3-8H2,1-2H3,(H,12,14);1H

InChI Key

SVRZSGVCFZCXLH-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC(=O)C1CCNCC1.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.